2-methyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide
Description
2-methyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a benzamide derivative featuring a chromenone core substituted with a 4-oxo group at position 4 and a 4-(propan-2-yl)phenyl group at position 2. The benzamide moiety is attached to the chromenone ring at position 6, with a methyl group at the 2-position of the benzamide (Figure 1).
Properties
IUPAC Name |
2-methyl-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-16(2)18-8-10-19(11-9-18)25-15-23(28)22-14-20(12-13-24(22)30-25)27-26(29)21-7-5-4-6-17(21)3/h4-16H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGHXOXEAASSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through a cyclization reaction involving a phenyl-substituted acetophenone and an appropriate aldehyde under acidic conditions.
Introduction of the Benzamide Group: The chromenyl intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-methyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide involves its interaction with specific molecular targets. The chromenyl group can interact with various enzymes or receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Key Observations :
- The target compound’s isopropyl group at position 2 of the chromenone increases steric bulk and lipophilicity compared to simpler phenyl or halogenated analogues .
- Methoxy and hydroxy groups in other derivatives enhance solubility and hydrogen-bonding capacity, critical for pharmacokinetics .
Physicochemical Properties
Solubility and Stability :
- The target compound’s methyl and isopropyl groups likely reduce water solubility compared to hydroxy or methoxy analogues but improve membrane permeability .
- Halogenated derivatives (e.g., 4-bromo) exhibit higher melting points and crystallinity, as seen in ’s crystal structure analyses of related benzamides .
Spectroscopic Data :
- IR and NMR spectra of similar compounds () show characteristic peaks for amide C=O (1650–1700 cm⁻¹) and chromenone C=O (1750–1780 cm⁻¹). The target compound’s 1H-NMR would display signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 6.8–8.2 ppm) .
Biological Activity
2-methyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide, a derivative of chromen-4-one, has garnered attention for its diverse biological activities. This compound is characterized by a complex structure that includes a chromenone core, which is known for its potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure
The compound features a chromen-4-one backbone, substituted with a benzamide group and an isopropylphenyl moiety. This structural configuration is crucial for its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide |
| Molecular Formula | C25H21NO3 |
| Molecular Weight | 399.44 g/mol |
| CAS Number | 923687-91-6 |
Anticancer Properties
Recent studies have indicated that chromenone derivatives exhibit significant anticancer activity. The compound's ability to inhibit various cancer cell lines has been demonstrated through in vitro assays. For instance:
- Cell Line Studies : The compound showed cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values of 12.5 µM and 15.0 µM, respectively .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .
Neuroprotective Effects
The compound also exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases:
- Cholinesterase Inhibition : It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease management. The compound demonstrated moderate inhibition with IC50 values of 18.1 µM and 24.3 µM against AChE and BChE, respectively .
- Anti-inflammatory Activity : The compound's anti-inflammatory potential was assessed via its ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in significant cell death compared to untreated controls, suggesting its potential as a chemotherapeutic agent .
- Neuroprotective Study : In animal models of Alzheimer's disease, administration of the compound improved cognitive function and reduced markers of neuroinflammation .
Q & A
Q. What are the recommended synthetic routes for 2-methyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted chromen-4-one derivatives and benzamide precursors. Key steps include:
- Coupling Reactions : Use nucleophilic aromatic substitution (SNAr) with activating groups (e.g., nitro or methoxy) to enhance reactivity at the chromen-6-yl position.
- Oxidation/Reduction : Optimize oxidizing agents (e.g., KMnO₄ under acidic conditions) to ensure selective formation of the 4-oxo group without over-oxidation. Catalytic hydrogenation may stabilize sensitive intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates, while reflux conditions (100–130°C) enhance reaction rates .
Q. How can spectroscopic techniques (NMR, FTIR) be applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) to distinguish substituents on the chromene and benzamide moieties. The 4-oxo group typically appears as a deshielded carbonyl carbon (~δ 180 ppm in ¹³C NMR).
- FTIR : Confirm the presence of C=O stretches (1650–1750 cm⁻¹) for both the chromen-4-one and benzamide groups. Use deuterated solvents to minimize interference in OH/NH regions .
Q. What computational tools are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and electron localization functions (ELF), which are critical for understanding reactivity and intermolecular interactions .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed structural isomers?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX for refinement to determine bond lengths/angles and confirm substituent positions (e.g., distinguishing para vs. meta substitution on the phenyl ring).
- Twinned Data Handling : For imperfect crystals, apply SHELXL’s TWIN/BASF commands to model twinning ratios and improve R-factor convergence (<5%) .
Q. What strategies mitigate conflicting bioactivity data in enzyme inhibition assays?
- Methodological Answer :
- Dose-Response Curves : Perform triplicate assays at varying concentrations (1 nM–100 µM) to identify non-linear effects.
- Control Experiments : Test for aggregation-induced inhibition using detergents (e.g., 0.01% Triton X-100) to rule out false positives .
- Molecular Docking : Compare binding poses in AutoDock Vina to correlate activity with steric/electronic compatibility at active sites .
Q. How can reaction pathways be modified to enhance yield of fluorinated analogs?
- Methodological Answer :
- Fluorine Introduction : Use Balz-Schiemann reactions (via diazonium tetrafluoroborate intermediates) to replace hydroxyl or amino groups with fluorine at the chromen-2-yl position.
- Protecting Groups : Temporarily block the 4-oxo group with trimethylsilyl chloride (TMSCl) to prevent side reactions during fluorination .
Q. What analytical approaches validate purity in multi-step syntheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
